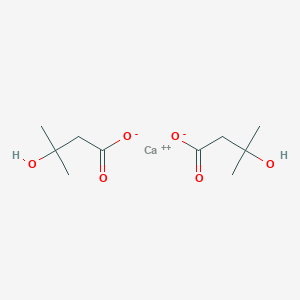

β-羟基-β-甲基丁酸钙

描述

Calcium beta-hydroxy-beta-methylbutyrate is a calcium salt form of beta-hydroxy-beta-methylbutyric acid, a metabolite of the amino acid leucine. This compound is widely recognized for its role in promoting muscle growth, enhancing physical performance, and aiding in muscle recovery. It is commonly used as a dietary supplement and in medical foods to support individuals with muscle wasting conditions such as cancer or HIV/AIDS .

科学研究应用

Calcium beta-hydroxy-beta-methylbutyrate has numerous scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other compounds.

Biology: Studied for its role in cellular metabolism and protein synthesis.

Industry: Utilized in the production of dietary supplements and medical foods to support muscle health.

作用机制

Target of Action

Calcium Beta-Hydroxy-Beta-Methylbutyrate (HMB-Ca) is a metabolite of the essential amino acid leucine . Its primary targets are the skeletal muscles . It plays a significant role in muscle protein synthesis and the reduction of muscle protein breakdown .

Mode of Action

HMB-Ca interacts with its targets, the skeletal muscles, by stimulating the production of proteins and inhibiting the breakdown of proteins in muscle tissue . It increases protein synthesis in human skeletal muscle via phosphorylation of the mechanistic target of rapamycin (mTOR) and subsequent activation of mTORC1 . This leads to protein biosynthesis in cellular ribosomes via phosphorylation of mTORC1’s immediate targets .

Biochemical Pathways

HMB-Ca affects the mTOR pathway, which is crucial for muscle protein synthesis . The activation of mTORC1 leads to protein biosynthesis in cellular ribosomes . Supplementation with HMB-Ca has been shown to increase the serum concentration of growth hormone and insulin-like growth factor 1 (IGF-1), promoting protein synthesis through increased mTOR phosphorylation .

Pharmacokinetics

Upon ingestion, HMB-Ca is converted to β-hydroxy β-methylbutyrate following dissociation of the calcium moiety in the gut . The onset of action for HMB-Ca is between 1-2 hours . The elimination half-life of HMB-Ca is approximately 2.5 hours . It is excreted renally, with 10-40% being excreted .

Result of Action

Supplementation with HMB-Ca has been shown to increase exercise-induced gains in muscle size, muscle strength, and lean body mass . It also reduces skeletal muscle damage from exercise, improves aerobic exercise performance, and expedites recovery from exercise . HMB-Ca supplementation helps to preserve or increase lean body mass and muscle strength in individuals experiencing age-related muscle loss .

Action Environment

The efficacy and stability of HMB-Ca can be influenced by various environmental factors. For instance, the timing of supplementation in relation to exercise can affect its efficacy. Consuming HMB-Ca in close proximity to a workout can enhance its benefits .

生化分析

Biochemical Properties

Calcium Beta-Hydroxy-Beta-Methylbutyrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The endogenous synthesis of Calcium Beta-Hydroxy-Beta-Methylbutyrate involves the conversion of leucine to α-ketoisocaproate, primarily in the skeletal muscle, in a reaction catalyzed by the enzyme BCAA aminotransferase .

Cellular Effects

Calcium Beta-Hydroxy-Beta-Methylbutyrate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to stimulate the production of proteins and inhibit the breakdown of proteins in muscle tissue .

Molecular Mechanism

The molecular mechanism of Calcium Beta-Hydroxy-Beta-Methylbutyrate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It stimulates the production of proteins and inhibits the breakdown of proteins in muscle tissue .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calcium Beta-Hydroxy-Beta-Methylbutyrate change over time. It has been shown to have a significant benefit on lean body mass within the non-exercise group at 6 months .

Metabolic Pathways

Calcium Beta-Hydroxy-Beta-Methylbutyrate is involved in several metabolic pathways. The endogenous synthesis of Calcium Beta-Hydroxy-Beta-Methylbutyrate is rate-limited, involving the conversion of leucine to α-ketoisocaproate, primarily in the skeletal muscle .

准备方法

Synthetic Routes and Reaction Conditions

Calcium beta-hydroxy-beta-methylbutyrate can be synthesized through various methods. One common approach involves the reaction of beta-hydroxy-beta-methylbutyric acid with calcium carbonate and calcium chloride in a methanol solution. The mixture is heated to 50°C and maintained for six hours. After the reaction, the solution is heated to 80°C, filtered, and cooled to 5°C to precipitate white crystals of calcium beta-hydroxy-beta-methylbutyrate .

Another method involves the use of 4-methyl-4-hydroxy-2-pentanone (diacetone alcohol) as a starting material. This compound undergoes a haloform reaction with sodium hypobromite in water, followed by acidification and extraction with isobutanol. The extracted beta-hydroxy-beta-methylbutyric acid is then reacted with calcium hydroxide to form the calcium salt .

Industrial Production Methods

Industrial production of calcium beta-hydroxy-beta-methylbutyrate typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the standards required for dietary supplements and medical applications .

化学反应分析

Types of Reactions

Calcium beta-hydroxy-beta-methylbutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form beta-keto-beta-methylbutyrate.

Reduction: Reduction reactions can convert it back to beta-hydroxy-beta-methylbutyric acid.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Oxidation: Beta-keto-beta-methylbutyrate.

Reduction: Beta-hydroxy-beta-methylbutyric acid.

Substitution: Various substituted derivatives depending on the reagents used.

相似化合物的比较

Calcium beta-hydroxy-beta-methylbutyrate is often compared with its free acid form, beta-hydroxy-beta-methylbutyric acid. The calcium salt form has superior bioavailability and is absorbed more efficiently in the body. Other similar compounds include leucine and its metabolites, such as alpha-ketoisocaproate. calcium beta-hydroxy-beta-methylbutyrate is unique in its potent muscle-preserving and muscle-building properties .

Similar Compounds

- Beta-hydroxy-beta-methylbutyric acid (HMB-FA)

- Leucine

- Alpha-ketoisocaproate (KIC)

Calcium beta-hydroxy-beta-methylbutyrate stands out due to its enhanced bioavailability and effectiveness in promoting muscle health compared to these similar compounds .

属性

CAS 编号 |

135236-72-5 |

|---|---|

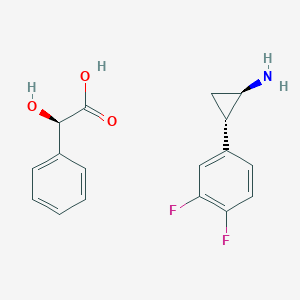

分子式 |

C5H10CaO3 |

分子量 |

158.21 g/mol |

IUPAC 名称 |

calcium;3-hydroxy-3-methylbutanoate |

InChI |

InChI=1S/C5H10O3.Ca/c1-5(2,8)3-4(6)7;/h8H,3H2,1-2H3,(H,6,7); |

InChI 键 |

YZHOZVWZUXBPMD-UHFFFAOYSA-N |

SMILES |

CC(C)(CC(=O)[O-])O.CC(C)(CC(=O)[O-])O.[Ca+2] |

规范 SMILES |

CC(C)(CC(=O)O)O.[Ca] |

Key on ui other cas no. |

135236-72-5 |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

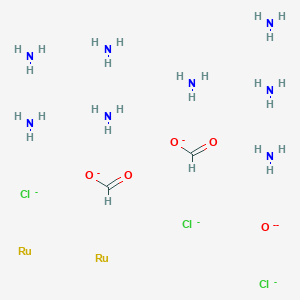

Feasible Synthetic Routes

Q1: What are the potential benefits of Calcium beta-hydroxy-beta-methylbutyrate (Calcium HMB) supplementation in animal feed?

A1: Research suggests that supplementing sow diets with Calcium HMB, particularly in combination with Vitamin D3, can lead to increased piglet birth weights and potentially improve weaning weights. [, , ] This effect is thought to be linked to improved nutrient partitioning and utilization in the sow during late gestation and lactation.

Q2: Are there any differences in the effects of Calcium HMB supplementation observed in younger versus older sows?

A2: Interestingly, studies indicate that younger sows (second and third parity) might benefit more from Calcium HMB supplementation compared to older sows. [] This observation suggests a potential link between sow age, metabolic status, and the efficacy of Calcium HMB supplementation.

Q3: How does Calcium HMB compare to other phosphate binders in terms of efficacy?

A4: In vitro studies have shown that Calcium HMB exhibits a high phosphate binding capacity, comparable to calcium acetate and significantly higher than calcium carbonate and aluminum hydroxide preparations. [] This finding suggests its potential as a phosphate binder in individuals with uremia, although further in vivo research is needed.

Q4: How does the presence of Calcium HMB affect the stability of nutritional emulsions containing protein?

A6: Calcium ions, including those from Calcium HMB, can interact with proteins in nutritional emulsions, potentially leading to instability and reduced shelf life. [] To address this, incorporating sequestering agents like casein phosphopeptides can help improve the stability and viscosity of these emulsions by reducing the interaction between calcium ions and protein molecules. []

Q5: What are the implications of soluble protein content and composition on Calcium HMB-containing nutritional emulsions?

A7: The stability and characteristics of nutritional emulsions containing Calcium HMB can be influenced by the type and concentration of soluble protein. Utilizing specific protein sources, such as sodium caseinate, whey protein concentrate, or dairy protein concentrates, and optimizing their levels can improve emulsion stability and potentially enhance Calcium HMB bioavailability. []

Q6: Are there specific formulation strategies employed to improve the stability of Calcium HMB in nutritional products?

A8: Maintaining a specific ratio of soluble calcium binding ability to soluble calcium content within the emulsion has been shown to improve the overall stability of the formulation. [] This approach helps to control the interactions between calcium ions and other components, preventing undesirable changes in the product's physical and chemical properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)

![(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B135521.png)

![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B135523.png)